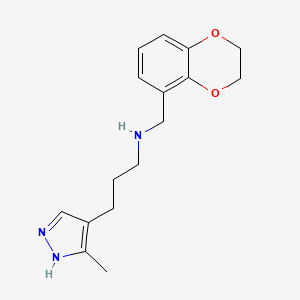![molecular formula C15H23NO3S B7576679 1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine, also known as NS-105, is a novel compound that has been developed for its potential use as a therapeutic agent for various neurological disorders. The compound is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
Mechanism of Action
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine acts as a selective agonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor, 1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine enhances the activity of the receptor and increases the release of neurotransmitters such as glutamate, which is important for learning and memory.
Biochemical and Physiological Effects:
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and serotonin, which are important neurotransmitters involved in learning and memory. It also increases the activity of antioxidant enzymes, which protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine has several advantages for use in lab experiments. It is highly selective for the NMDA receptor and has a low toxicity profile. However, its limited solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of 1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine. One potential avenue is to investigate its use in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine is a promising compound with potential therapeutic applications for various neurological disorders. Its selective agonist activity at the NMDA receptor makes it a valuable tool for studying the role of this receptor in learning and memory. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylsulfonylbenzaldehyde with 2-oxo-1,3-dioxolane, followed by reduction and N-alkylation to obtain the final product.
Scientific Research Applications
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, memory, and learning in animal models of these diseases.
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12(16-10-9-14-4-3-11-19-14)13-5-7-15(8-6-13)20(2,17)18/h5-8,12,14,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANODFSYAQCFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![2-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576622.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)

![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)


![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
